

Application Notes on Terbufos Granular Formulations in Agricultural Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terbufos**

Cat. No.: **B1683085**

[Get Quote](#)

Disclaimer: **Terbufos** is a highly toxic organophosphate insecticide and nematicide classified as an extremely hazardous substance (Class Ia) by the World Health Organization.^[1] Its use is restricted to certified applicators and is banned in many regions, including the European Union.^{[1][2]} The information provided herein is intended for researchers, scientists, and professionals for informational and research purposes only. It is not a guide for agricultural use. All handling and experimentation with **Terbufos** must be conducted in strict accordance with institutional safety protocols and governmental regulations.

Scientific Overview

Terbufos, S-[(1,1-dimethylethyl)thio]methyl] O,O-diethyl phosphorodithioate, is a systemic soil insecticide and nematicide.^[1] It is primarily available in granular formulations (e.g., 5%, 10%, 15%, 20%) designed for application at planting.^{[3][4]} Its primary function is to control soil-dwelling insects and nematodes that can damage crops during early stages of development.

1.1 Mechanism of Action

As an organophosphate, the primary mechanism of action for **Terbufos** is the inhibition of the enzyme acetylcholinesterase (AChE).^{[1][5]}

- Metabolic Activation: In the environment and within the target organism, **Terbufos** is metabolically activated through oxidation to its more potent sulfoxide and sulfone metabolites, as well as their corresponding oxygen analogs (oxons).^{[1][6][7]}

- Enzyme Inhibition: These active metabolites phosphorylate the serine hydroxyl group at the active site of AChE, rendering the enzyme non-functional.[1]
- Synaptic Disruption: The inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8]
- Cholinergic Crisis: The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors (muscarinic and nicotinic), causing a state of hyperexcitation known as a cholinergic crisis, which results in paralysis and death of the pest.[1][8]

1.2 Target Pests and Registered Uses

Terbufos has been historically registered for use on a limited number of crops, primarily corn, sorghum, and sugar beets.[9][10] Its spectrum of activity covers a range of soil-dwelling pests:

- Corn: Corn rootworms (*Diabrotica* spp.), wireworms, white grubs, seedcorn maggots, and nematodes.[3][10][11]
- Sorghum & Sugar Beets: Controls various beetles, flies, and nematodes.[1][12]
- Other Crops: Studies have also investigated its use in coffee, bananas, and beans.[1][4]

Data Presentation: Physicochemical and Toxicological Properties

Quantitative data from scientific literature are summarized below for reference.

Table 1: Physicochemical Properties of **Terbufos**

Property	Value	Reference
Chemical Formula	<chem>C9H21O2PS3</chem>	[1]
Molar Mass	288.42 g·mol ⁻¹	[1]
Appearance	Clear, colorless to pale yellow/reddish-brown liquid	[1]
Water Solubility	5 mg/L	[3]
Vapor Pressure	34.6 mPa @ 25°C	[3]

| Soil Adsorption Coefficient (Koc) | 500 |[\[3\]](#) |

Table 2: Acute Toxicity of **Terbufos**

Test Type	Species	Value	Reference
Oral LD ₅₀	Rat (male)	1.6 - 1.74 mg/kg	[3] [13]
Oral LD ₅₀	Rat (female)	1.3 - 1.57 mg/kg	[3]
Oral LD ₅₀	Dog (male)	4.5 mg/kg	[3]
Dermal LD ₅₀	Rabbit	1.1 mg/kg	[3]
8-day Dietary LC ₅₀	Bobwhite quail	143 - 157 ppm	[3] [14]
96-hour LC ₅₀	Rainbow trout	0.008 - 0.013 mg/L	[3]
96-hour LC ₅₀	Bluegill sunfish	0.0017 - 0.0024 mg/L	[3]

| 96-hour LC₅₀ | Daphnia magna | 0.00031 mg/L |[\[3\]](#) |

Table 3: Environmental Fate of **Terbufos**

Parameter	Value	Conditions	Reference
Soil Half-life (Parent)	5 - 30 days	Field studies	[3]
Soil Half-life (Parent)	~27 days	Aerobic soil	[14]
Soil Half-life (Sulfoxide)	116 days	Aerobic soil	[14]
Soil Half-life (Sulfone)	96 days	Aerobic soil	[14]

| Hydrolysis Half-life | 4.5 - 8.5 days | pH 5-9 |[\[3\]](#) |

Methodologies for Experimental Evaluation

The following sections describe generalized methodologies for studying the efficacy and environmental impact of **Terbufos** granular formulations. These are overviews and not executable protocols.

3.1 Field Efficacy Trial Methodology

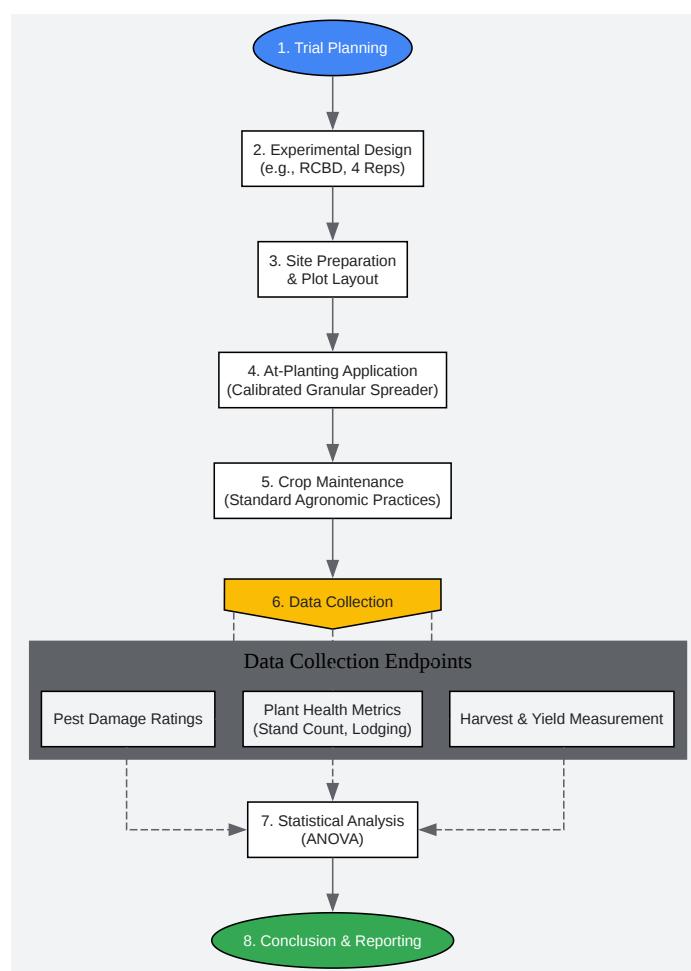
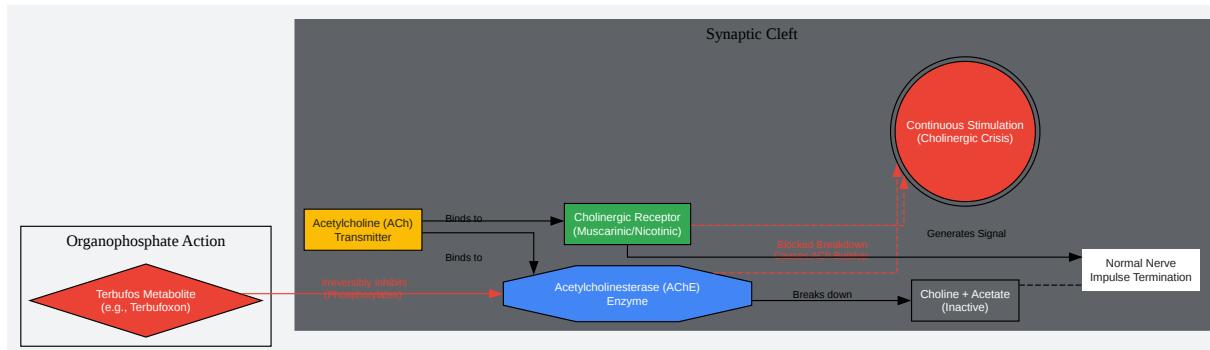
The objective of a field efficacy trial is to determine the effectiveness of a granular insecticide formulation against target pests under realistic agricultural conditions.

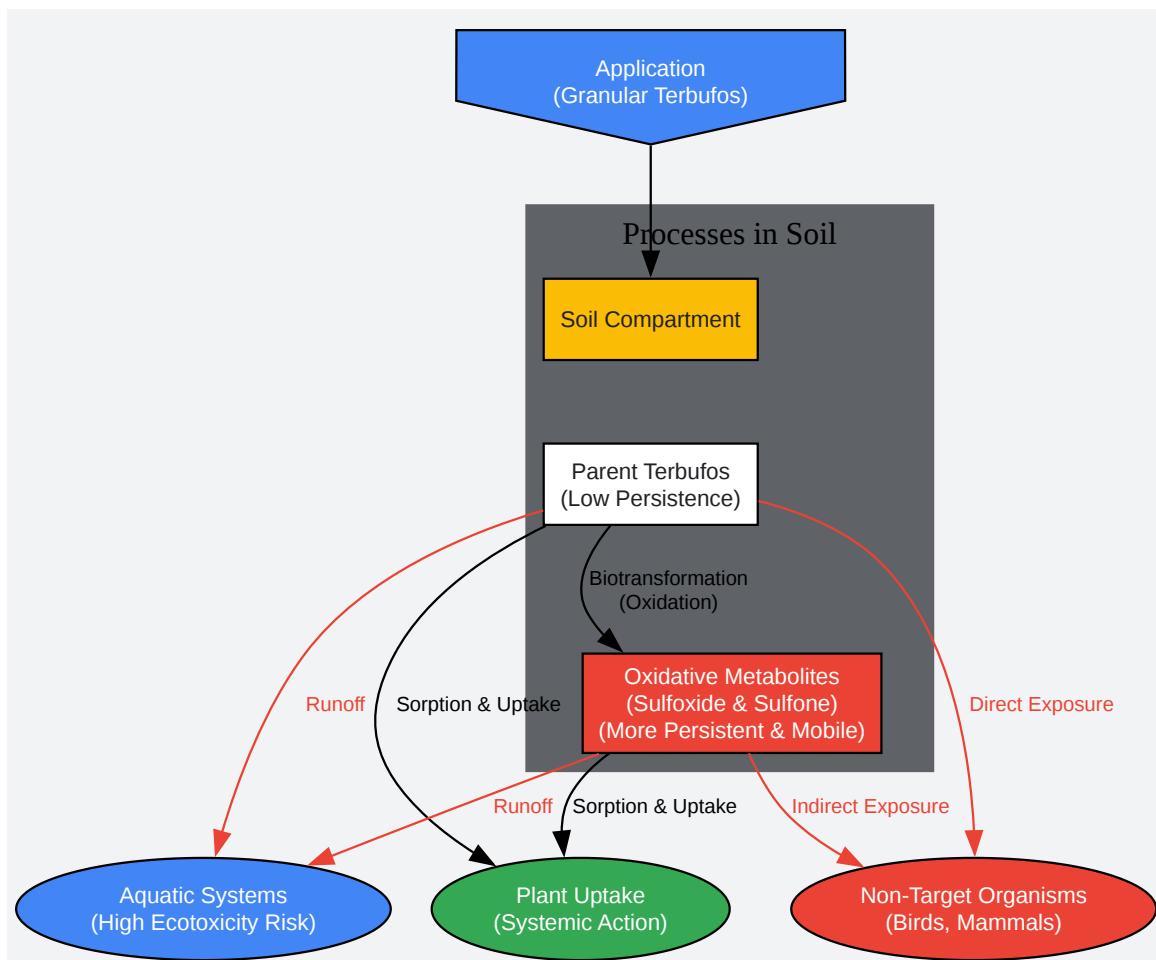
- Experimental Design: A Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[\[15\]](#)[\[16\]](#)
 - Treatments: Include the test formulation(s) at various application rates, an untreated control, and potentially a commercial standard reference product.[\[17\]](#)
 - Replication: Each treatment is replicated, typically 3-4 times, to ensure statistical validity.[\[15\]](#)[\[16\]](#)
 - Plot Size: Plots are sized to be manageable and representative, for example, 4 rows wide by 20 meters long.[\[15\]](#)
- Application:

- Granular formulations are applied at planting using calibrated equipment (e.g., SmartBox, granular applicators) mounted on a planter.[12][15]
- Application methods mimic agricultural practice, such as in-furrow (IF) or as a 5-7 cm band over the seed furrow, followed by press-wheel incorporation.[3][12]
- Data Collection and Endpoints:
 - Pest Damage Assessment: For corn rootworm, this involves digging up a set number of roots per plot at the appropriate larval stage, washing them, and rating the feeding damage using a standardized scale (e.g., the 0-3 Node-Injury Scale).
 - Plant Health Metrics: Measurements can include plant stand counts (number of plants per unit area), plant height, and lodging assessments (percentage of plants leaning due to root damage).[15]
 - Yield: At the end of the season, the center rows of each plot are harvested, and grain yield is measured and adjusted for moisture content.[15]
- Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare individual treatments.

3.2 Soil Residue Analysis Methodology

This methodology outlines the process for quantifying **Terbufos** and its primary oxidative metabolites (sulfoxide and sulfone) in soil samples.



- Sample Collection: Collect soil cores from treated plots at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90 days) to determine the dissipation rate.
- Extraction:
 - A subsample of soil (e.g., 100 g) is extracted with an organic solvent mixture, such as 10% aqueous acetone.[18]
 - The sample is shaken vigorously for a set period (e.g., 60 minutes) to ensure efficient extraction of the residues from soil particles.[18]


- Cleanup and Partitioning:
 - The extract is filtered. An aliquot is then diluted with water and a salt solution (e.g., NaCl) to prevent emulsion formation.[18]
 - Residues are partitioned into a non-polar solvent like methylene chloride.[18]
 - The organic solvent containing the residues is collected and concentrated using a rotary evaporator.[18]
- Oxidation:
 - To simplify analysis, all parent **Terbufos** and its partially oxidized metabolites (**terbufos** sulfoxide, terbufoxon, terbufoxon sulfoxide) are oxidized to a single common moiety: terbufoxon sulfone.[4]
 - This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[4]
- Quantification:
 - The final extract containing the single analyte (terbufoxon sulfone) is analyzed by gas chromatography (GC).[18][19]
 - A detector selective for phosphorus, such as a Flame Photometric Detector (FPD), is used for quantification.[18]
 - The concentration is determined by comparing the peak height or area from the sample to that of an external standard of known concentration.[18] The limit of quantification (LOQ) in many studies is around 0.05 mg/kg.[4]

Visualizations: Pathways and Workflows

4.1 Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the molecular mechanism of action for organophosphate insecticides like **Terbufos**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terbufos - Wikipedia [en.wikipedia.org]
- 2. pic.int [pic.int]
- 3. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]
- 4. fao.org [fao.org]
- 5. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4.22 Terbufos (167)(T)** [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Biological & Cultural Control | Corn Rootworm IPM [cornrootworm.extension.iastate.edu]
- 12. envirobiochem.co.za [envirobiochem.co.za]
- 13. sava.co.za [sava.co.za]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pjoes.com [pjoes.com]
- 17. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. "Establishment of Standard Analytical Methods for Determination of Pest" by Chia-Fen Tsai, Jy-Mei Yan et al. [jfda-online.com]
- To cite this document: BenchChem. [Application Notes on Terbufos Granular Formulations in Agricultural Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683085#application-of-terbufos-granular-formulations-in-agricultural-settings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com